molecular formula C14H17FN4O B2698081 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea CAS No. 1226439-69-5

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea

Cat. No.: B2698081
CAS No.: 1226439-69-5
M. Wt: 276.315
InChI Key: SODGGBRKZARIBY-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Ethylation: The pyrazole ring is then ethylated using an ethyl halide (e.g., ethyl bromide) in the presence of a base such as potassium carbonate.

    Urea Formation: The ethylated pyrazole is reacted with 4-fluoroaniline to form the desired urea derivative. This step typically requires a coupling reagent such as carbonyldiimidazole (CDI) or a similar activating agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents.

    Substitution: Amines, thiols; reactions may require catalysts or specific reaction conditions (e.g., elevated temperature, pressure).

Major Products:

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

    Substitution Products: Substituted derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Interacting with cellular receptors to trigger or inhibit signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:

    1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea: Lacks the fluorine atom, which may affect its chemical properties and biological activities.

    1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

    1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-bromophenyl)urea: Features a bromine atom, which may influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O/c1-10-9-11(2)19(18-10)8-7-16-14(20)17-13-5-3-12(15)4-6-13/h3-6,9H,7-8H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODGGBRKZARIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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